D2 C20 Triaromatic sterane
Overview
Description
D2 C20 Triaromatic Sterane is a chemical compound with the molecular formula C20H18D2. It is a type of sterane, which is a class of organic molecules that are derived from steroids. Steranes are commonly found in geological samples and are used as biomarkers in petroleum exploration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D2 C20 Triaromatic Sterane typically involves the hydrogenation of aromatic hydrocarbons under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas (D2) to introduce deuterium atoms into the molecule. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert oxidized derivatives back to the parent compound.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), organometallic compounds
Major Products Formed:
- Oxidized derivatives (e.g., ketones, alcohols)
- Reduced derivatives (e.g., alkanes)
- Substituted derivatives (e.g., halogenated compounds)
Scientific Research Applications
D2 C20 Triaromatic Sterane has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential role as a biomarker in geological and environmental studies.
Medicine: Explored for its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the petroleum industry as a biomarker for oil exploration and characterization.
Mechanism of Action
The mechanism of action of D2 C20 Triaromatic Sterane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
C20 Triaromatic Sterane: Similar in structure but without deuterium atoms.
C21 Triaromatic Sterane: Contains an additional carbon atom in the structure.
C19 Triaromatic Sterane: Contains one less carbon atom in the structure.
Uniqueness: D2 C20 Triaromatic Sterane is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable compound for studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
(17S)-15,16-dideuterio-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1/i12D,13D/t12?,13?,20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRVEKVXRTMGS-OMSWUCEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C([C@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)CC)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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